Liquid Phase at Ambient Temperature Enables Novel Semiconductor Processing Techniques
Pentasilane is a liquid at standard laboratory temperatures, unlike gaseous monosilane (SiH4, B.P. -111.9 °C) and disilane (Si2H6, B.P. -14.8 °C) [1]. This liquid state allows for its use as a 'liquid silicon' precursor, enabling spin-coating and direct liquid injection techniques. Its close analog, cyclopentasilane (CPS), also a liquid, has been used to fill 3.5-nm nanopores with an aspect ratio of 70, a feat unattainable with gaseous silanes [2]. While n-pentasilane shares this liquid state, its linear structure may offer different deposition kinetics and film properties compared to the cyclic CPS, representing a distinct material choice for process optimization [3].
| Evidence Dimension | Physical State at 25°C |
|---|---|
| Target Compound Data | Liquid (Boiling Point: 153.2 °C) |
| Comparator Or Baseline | Monosilane (SiH4, B.P. -111.9 °C), Disilane (Si2H6, B.P. -14.8 °C), Cyclopentasilane (CPS, liquid) |
| Quantified Difference | Phase difference (liquid vs. gas); Boiling point 266.7 °C higher than monosilane |
| Conditions | Standard atmospheric pressure |
Why This Matters
Procurement of a liquid silane precursor is essential for processes like spin-coating and capillary condensation, where gaseous silanes are incompatible.
- [1] ZGBK Encyclopedia. (2025). Silanes. Retrieved from https://www.zgbk.com/ecph/words?SiteID=1&Name=硅烷&Type=bkzyb View Source
- [2] Yamada, S., et al. (2016). Silicon deposition in nanopores using a liquid precursor. Scientific Reports, 6, 37689. View Source
- [3] US Patent Application. (2010). Dopant Group-Substituted Semiconductor Precursor Compounds. US20100018460A1. View Source
